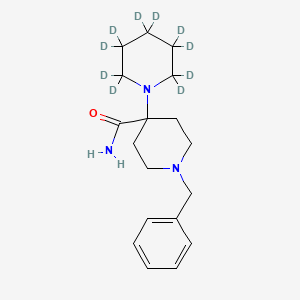

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-benzyl-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c19-17(22)18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,19,22)/i2D2,5D2,6D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKESGDAJVLVZAA-UNDQBIHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is a deuterated derivative of 1'-benzyl-1,4'-bipiperidine-4'-carboxamide. This compound is primarily recognized as a labeled intermediate in the synthesis of Piritramide, a potent synthetic opioid analgesic. The incorporation of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies, as well as for use as an internal standard in analytical methods. This guide provides a comprehensive overview of the known chemical properties, inferred biological context, and relevant experimental methodologies for this compound.

Chemical and Physical Properties

The chemical and physical properties of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its deuterated analog are summarized below. It is important to note that detailed experimental data for the deuterated compound is limited, and some properties are inferred from the non-deuterated form.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Benzyl-4-carbamoyl-4-piperidinopiperidine-d10, 1-Benzyl-4-piperidino-isonipecotamide-d10, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide-d10 |

| CAS Number | 1329616-19-4 |

| Molecular Formula | C₁₈H₁₇D₁₀N₃O |

| Molecular Weight | 311.49 g/mol |

| Appearance | White Solid |

| Storage | 2-8°C Refrigerator |

| Shipping Temperature | Ambient |

Table 2: Physical Data for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (Non-deuterated)

| Property | Value |

| CAS Number | 1762-50-1 |

| Molecular Formula | C₁₈H₂₇N₃O |

| Molecular Weight | 301.43 g/mol |

| Melting Point | 137.5-140 °C[1] |

| Solubility | Soluble in Chloroform and Dichloromethane[2] |

Biological Context and Mechanism of Action

As a deuterated intermediate for the synthesis of Piritramide, the biological relevance of this compound is intrinsically linked to the pharmacological activity of Piritramide.

Piritramide is a potent µ-opioid receptor agonist. The µ-opioid receptors are G-protein coupled receptors (GPCRs) located primarily in the central nervous system. Activation of these receptors by an agonist like Piritramide initiates a signaling cascade that ultimately leads to analgesia.

µ-Opioid Receptor Signaling Pathway

The binding of an agonist to the µ-opioid receptor triggers a conformational change, leading to the activation of intracellular G-proteins (specifically of the Gi/o subtype). This activation results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein subunits can directly modulate ion channels, leading to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. This overall dampening of neuronal excitability is the basis for the analgesic effects of opioids.

Experimental Protocols

General Synthesis Workflow

The synthesis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its deuterated analog can be conceptualized as a multi-step process. A plausible synthetic route would involve the formation of the bipiperidine core followed by the introduction of the carboxamide group.

µ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

1. Materials:

-

Receptor Source: Commercially available cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Non-specific Binding Control: Naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

2. Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes + [³H]-DAMGO + assay buffer.

-

Non-specific Binding: Receptor membranes + [³H]-DAMGO + 10 µM Naloxone.

-

Competitive Binding: Receptor membranes + [³H]-DAMGO + varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis of the competition curve.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

-

[L] is the concentration of the radioligand.

-

Kₔ is the dissociation constant of the radioligand for the receptor.

-

Conclusion

This compound is a valuable research tool, particularly in the context of opioid analgesic development. Its deuterated nature allows for precise quantification and metabolic tracking. While detailed public data on its specific physicochemical properties and synthesis are scarce, its role as a precursor to Piritramide provides a strong indication of its potential interaction with the µ-opioid receptor system. The experimental protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to further investigate the properties and applications of this compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, a deuterated analog of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide. This compound is of significant interest as an internal standard in quantitative bioanalytical assays, particularly for mass spectrometry-based methods. The incorporation of ten deuterium atoms provides a distinct mass shift, enabling accurate quantification of the non-deuterated analyte in complex biological matrices.

Chemical Structure and Properties

This compound is a stable, isotopically labeled compound. The deuterium atoms are typically located on the benzyl group, providing a stable isotopic label with minimal risk of back-exchange.

| Identifier | Value |

| IUPAC Name | 1'-(benzyl-d5)-1,4'-bipiperidine-4'-carboxamide-2,2,3,3,4,5,5,6,6-d9 |

| Molecular Formula | C19H19D10N3O |

| Molecular Weight | 323.5 g/mol (approx.) |

| CAS Number | 1216431-15-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, and other organic solvents |

Synthesis Pathway

The synthesis of this compound involves a multi-step process, typically starting from commercially available deuterated precursors. The key steps involve the formation of the bipiperidine core and the introduction of the carboxamide group.

Caption: Synthetic pathway for this compound.

A plausible synthetic route is a double reductive amination followed by the formation of the carboxamide group. Reductive amination is a versatile method for forming carbon-nitrogen bonds.[1][2][3][4][5] The final step, converting a ketone to a carboxamide, can be achieved through various methods, including the Strecker synthesis followed by hydrolysis.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 1,4'-Bipiperidin-4-one-d11

This step involves the reductive amination of piperidin-4-one with piperidine-d11.

Materials:

-

Piperidin-4-one monohydrate hydrochloride

-

Piperidine-d11

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of piperidin-4-one monohydrate hydrochloride in dichloromethane, add piperidine-d11 and stir the mixture at room temperature.

-

Slowly add sodium triacetoxyborohydride to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Synthesis of 1'-Benzyl-d5-1,4'-bipiperidin-4-one-d11

This second reductive amination step introduces the deuterated benzyl group.

Materials:

-

1,4'-Bipiperidin-4-one-d11

-

Benzaldehyde-d5

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1,4'-Bipiperidin-4-one-d11 and benzaldehyde-d5 in dichloromethane.

-

Add sodium triacetoxyborohydride portion-wise to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Work up the reaction as described in section 3.1.

-

Purify the crude product by flash chromatography on silica gel.

Synthesis of this compound

The final step is the conversion of the ketone to the primary amide. This can be achieved via a Strecker-type reaction followed by hydrolysis.

Materials:

-

1'-Benzyl-d5-1,4'-bipiperidin-4-one-d11

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH4Cl)

-

Methanol

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

Procedure:

-

To a solution of 1'-Benzyl-d5-1,4'-bipiperidin-4-one-d11 in methanol, add potassium cyanide and ammonium chloride.

-

Stir the mixture at room temperature for several hours to form the α-aminonitrile intermediate.

-

Carefully add concentrated sulfuric acid to the reaction mixture and heat to reflux to hydrolyze the nitrile to the amide.[6]

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Characterization Data

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment.

| Analytical Technique | Expected Results |

| Mass Spectrometry (MS) | ESI-MS: [M+H]+ at m/z consistent with the molecular formula C19H19D10N3O. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum will show a significant reduction in the intensity of the signals corresponding to the benzyl protons and the protons on one of the piperidine rings, confirming the high level of deuteration. The remaining proton signals should be consistent with the non-deuterated analog. |

| ¹³C NMR: The spectrum will be similar to the non-deuterated compound, but the signals for the deuterated carbons may be broadened or show coupling to deuterium. | |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). The retention time should be very similar to the non-deuterated standard. |

| Elemental Analysis | The elemental composition should be consistent with the molecular formula, taking into account the mass of deuterium. |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is summarized in the following diagram.

Caption: Overall workflow from synthesis to characterization.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The described multi-step synthesis, involving key reductive amination and amide formation reactions, provides a reliable method for obtaining this valuable isotopically labeled internal standard. The detailed experimental protocols and characterization data serve as a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and other areas requiring highly sensitive and accurate quantitative analysis.

References

An In-depth Technical Guide to 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is a deuterated stable isotope-labeled compound of significant interest in the fields of pharmaceutical research and development. It is the labeled analogue of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, a key intermediate in the synthesis of the potent opioid analgesic, Piritramide. The primary application of this deuterated compound is as an internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic profiling of Piritramide using mass spectrometry-based techniques.[1] The incorporation of ten deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification in complex biological matrices.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthesis route, its role in the context of Piritramide's mechanism of action, and a detailed experimental protocol for its application as an internal standard.

Physicochemical Properties

The key physicochemical properties of this compound and its non-deuterated analogue are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | This compound | 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide |

| Synonyms | 1-Benzyl-4-carbamoyl-4-piperidinopiperidine-d10, 1-Benzyl-4-piperidino-isonipecotamide-d10, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide-d10[2][3] | 1-Benzyl-4-carbamoyl-4-piperidinopiperidine, 1-Benzyl-4-piperidino-isonipecotamide, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide[4] |

| CAS Number | 1329616-19-4[2][5] | 1762-50-1[4] |

| Molecular Formula | C₁₈H₁₇D₁₀N₃O[2][5] | C₁₈H₂₇N₃O[4] |

| Molecular Weight | 311.49 g/mol [2][5] | 301.43 g/mol [4] |

| Appearance | White Solid[2] | Off-White Solid[4] |

| Solubility | No specific data available. Expected to be similar to the non-deuterated form. | Soluble in Chloroform, Dichloromethane[4] |

| Storage | 2-8°C Refrigerator[2] | Room Temperature[4] |

Synthesis and Logical Relationships

A representative synthesis protocol is provided in the experimental protocols section.

Mechanism of Action of Piritramide

This compound serves as a crucial tool in the study of Piritramide. Piritramide is a potent synthetic opioid analgesic. Its therapeutic effects are mediated through its interaction with the endogenous opioid system.

Piritramide is a selective agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of Piritramide to the µ-opioid receptor initiates a signaling cascade that ultimately leads to analgesia. This signaling pathway is depicted in the diagram below.

References

An In-depth Technical Guide to the Uses of Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is the isotopically labeled analog of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, a known intermediate in the synthesis of the potent synthetic opioid analgesic, piritramide. The strategic incorporation of deuterium in place of hydrogen atoms offers significant advantages in various scientific applications. This technical guide explores the primary uses of Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, focusing on its critical role as an internal standard for quantitative bioanalysis and its potential as a therapeutic agent with a modified pharmacokinetic profile. This document provides a comprehensive overview of its mechanism of action, the principles of deuteration, detailed experimental protocols, and the potential impact on drug development.

Introduction to 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its Deuterated Analog

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide serves as a key precursor in the chemical synthesis of piritramide. Piritramide is a powerful opioid analgesic used predominantly in European countries for the management of severe pain, particularly in post-operative scenarios.[1][2] It functions as a selective µ-opioid receptor agonist, exerting its analgesic effects by modulating the perception of pain in the central nervous system.[1][3]

Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is a stable, non-radioactive isotopically labeled version of this precursor. The replacement of hydrogen atoms with deuterium, the heavy isotope of hydrogen, imparts a higher mass to the molecule. This seemingly subtle change has profound implications for its utility in both analytical and pharmacological contexts, primarily due to the kinetic isotope effect.

Core Applications of Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide

The unique properties of Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide lend it to two principal applications in the field of pharmaceutical research and development:

-

As a high-fidelity internal standard for quantitative mass spectrometry.

-

As a potential therapeutic agent with an enhanced pharmacokinetic profile.

Application as an Internal Standard in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), precision and accuracy are paramount. Deuterated molecules are considered the gold standard for use as internal standards.[4][5] An internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a specific analyte.

Principle of Use:

Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is an ideal internal standard for the quantification of its non-deuterated counterpart or other structurally similar analytes. Because its chemical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[6] However, due to its higher mass, it is readily distinguishable from the analyte by the mass spectrometer. This allows for the correction of variability in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible quantitative data.[4][5]

Experimental Protocols

Protocol for Quantitative Analysis using Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide as an Internal Standard

This protocol outlines a general procedure for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide in a biological matrix (e.g., plasma) using its deuterated analog as an internal standard.

Materials:

-

Biological matrix (e.g., human plasma)

-

Analyte stock solution (1'-Benzyl-1,4'-bipiperidine-4'-carboxamide)

-

Internal standard stock solution (Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Preparation of Calibration Standards and Quality Control Samples:

-

Spike known concentrations of the analyte stock solution into the biological matrix to create a series of calibration standards.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a 100 µL aliquot of each calibration standard, QC sample, and unknown sample, add 10 µL of the deuterated internal standard stock solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method to achieve separation of the analyte and internal standard from matrix components.

-

Optimize mass spectrometry parameters for the detection of both the analyte and the deuterated internal standard (typically using multiple reaction monitoring - MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the deuterated internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Potential Therapeutic Application: The "Deuterium Switch"

The second major application of deuterating compounds like 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide lies in the realm of therapeutic development, a strategy often referred to as the "deuterium switch."

The Kinetic Isotope Effect:

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, the cleavage of a C-D bond requires more energy and proceeds at a slower rate. This phenomenon is known as the kinetic isotope effect. In drug metabolism, many biotransformation reactions, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds. By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced.

Potential Advantages for a Deuterated Analog:

Piritramide, the therapeutic product derived from the non-deuterated precursor, is metabolized in the liver to inactive compounds.[7] If the metabolism of piritramide or its precursor involves the cleavage of a C-H bond as the rate-limiting step, a deuterated version could exhibit:

-

Increased Half-Life: Slower metabolism would lead to a longer residence time of the active compound in the body.

-

Improved Bioavailability: Reduced first-pass metabolism could increase the fraction of the drug that reaches systemic circulation.

-

Reduced Formation of Metabolites: This could potentially lead to a different safety profile.

-

More Consistent Patient Exposure: Slower metabolism can reduce inter-patient variability in drug levels.

These potential advantages could translate to a more favorable dosing regimen and an improved therapeutic window.

Data Presentation

Table 1: Pharmacokinetic Parameters of Piritramide (Non-Deuterated)

| Parameter | Value | Reference |

| Route of Administration | Intravenous, Intramuscular, Subcutaneous | [1] |

| Onset of Action (IV) | 1-2 minutes | [8] |

| Protein Binding | ~95% | [8] |

| Metabolism | Hepatic (to inactive metabolites) | [3][7] |

| Elimination Half-Life | 4-10 hours (acute dosing) | [3][8] |

| Volume of Distribution | 4.7-6 L/kg | [8] |

Table 2: Hypothetical Comparison of Pharmacokinetic Parameters

| Parameter | 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (Parent) | Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (Hypothesized) |

| Metabolic Clearance | Standard | Potentially Reduced |

| Half-Life (t½) | Standard | Potentially Increased |

| Area Under the Curve (AUC) | Standard | Potentially Increased |

Visualizations

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Caption: The kinetic isotope effect on drug metabolism.

Conclusion

Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is a valuable tool for researchers in analytical chemistry and drug development. Its primary and most immediate use is as a robust internal standard for the accurate quantification of its parent compound or related structures in complex biological matrices. Furthermore, based on the well-established principles of the kinetic isotope effect, this deuterated molecule and its potential therapeutic derivatives hold promise for the development of new opioid analgesics with improved pharmacokinetic properties. The exploration of such deuterated compounds could lead to safer and more effective pain management therapies. This guide provides the foundational knowledge for professionals to leverage the unique advantages of Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide in their research endeavors.

References

- 1. What is Piritramide used for? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is the mechanism of Piritramide? [synapse.patsnap.com]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. [Piritramide : A critical review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piritramide - Wikipedia [en.wikipedia.org]

Unraveling the Enigma of "BNCBC-d10": A Technical Guide to a Labeled Piritramide Intermediate

A deep dive into the synthesis of the potent opioid analgesic, piritramide, reveals a complex pathway with several key intermediates. While the specific designation "BNCBC-d10" does not correspond to a publicly documented chemical entity, it is highly indicative of a deuterated internal standard for a crucial component in this process. This guide provides an in-depth exploration of the known synthesis of piritramide, its intermediates, and the vital role of labeled compounds in its analytical quantification.

The term "BNCBC-d10" likely represents a proprietary or internal code for a deuterated version of a piritramide intermediate, with "-d10" signifying the presence of ten deuterium atoms. Such labeled compounds are indispensable tools for researchers and drug development professionals, particularly for quantitative analysis using mass spectrometry, where they serve as internal standards to ensure accuracy and precision.

Given the absence of public data for a compound specifically named "BNCBC-d10," this technical guide will focus on the established synthesis of piritramide and the general principles of utilizing deuterated internal standards in its analysis.

The Synthetic Pathway of Piritramide

The synthesis of piritramide, chemically known as 1'-(3-cyano-3,3-diphenylpropyl)-[1,4'-bipiperidine]-4'-carboxamide, involves a multi-step process. A key precursor in this synthesis is [1,4'-Bipiperidine]-4'-carboxamide .[1][2][3] This intermediate serves as the core scaffold upon which the rest of the molecule is built.

A patented method for producing piritramide involves the reaction of 4-bromo-2,2-diphenyl-butyronitrile with [1,4'-Bipiperidine]-4'-carboxamide in a basic environment.[4]

Table 1: Key Reactants in Piritramide Synthesis

| Reactant | Chemical Name | Role in Synthesis |

| Intermediate A | [1,4'-Bipiperidine]-4'-carboxamide | Core piperidine scaffold |

| Reactant B | 4-bromo-2,2-diphenyl-butyronitrile | Adds the cyano-diphenylpropyl group |

Experimental Protocol: Synthesis of Piritramide

The following is a generalized protocol based on publicly available information for the synthesis of piritramide:

Objective: To synthesize 1'-(3-cyano-3,3-diphenylpropyl)-[1,4'-bipiperidine]-4'-carboxamide (piritramide).

Materials:

-

[1,4'-Bipiperidine]-4'-carboxamide

-

4-bromo-2,2-diphenyl-butyronitrile

-

A suitable basic catalyst (e.g., sodium carbonate)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

-

Dichloromethane (for extraction)

-

n-butyl acetate (for crystallization)

-

Sodium sulfate (for drying)

-

Inorganic or organic acid (for salt formation and purification)

-

Sodium hydroxide solution

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve one equivalent of [1,4'-Bipiperidine]-4'-carboxamide in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reactants: Add 0.9 to 1.3 equivalents of 4-bromo-2,2-diphenyl-butyronitrile and a basic catalyst to the solution.

-

Reaction Conditions: Heat the mixture to a temperature between 100 and 140°C and maintain for a sufficient time to allow the reaction to proceed to completion.

-

Isolation of Piritramide Salt: After the reaction, cool the mixture and add an inorganic or organic acid to precipitate piritramide as an addition salt.

-

Purification: The precipitated salt can be filtered and washed. For further purification, the salt can be converted back to the free base by treatment with a base like sodium hydroxide.

-

Extraction and Crystallization: Extract the piritramide free base into an organic solvent such as dichloromethane. Dry the organic layer with sodium sulfate and concentrate it. The resulting product can be crystallized from a solvent like n-butyl acetate to yield pure piritramide.[4]

Diagram 1: Piritramide Synthesis Workflow

Caption: A simplified workflow for the synthesis of piritramide.

The Role of Deuterated Internal Standards in Piritramide Analysis

Quantitative analysis of pharmaceuticals like piritramide in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic and toxicological studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose. To ensure the accuracy of LC-MS measurements, a deuterated internal standard, such as the hypothetical "BNCBC-d10," is often employed.[5]

Why use a deuterated internal standard?

-

Chemical Similarity: A deuterated standard is chemically almost identical to the analyte of interest (the non-deuterated compound). This means it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.

-

Mass Difference: The key difference is its higher molecular weight due to the presence of deuterium atoms. This allows the mass spectrometer to distinguish between the analyte and the internal standard.

-

Correction for Variability: By adding a known amount of the deuterated standard to each sample at the beginning of the analytical process, any loss of analyte during sample preparation or variations in instrument response can be corrected for. The ratio of the analyte signal to the internal standard signal is used for quantification, which is more robust than relying on the absolute analyte signal alone.

Table 2: Properties and Role of a Deuterated Internal Standard

| Property | Description |

| Isotopic Labeling | Replacement of one or more hydrogen atoms with deuterium. "-d10" indicates ten deuterium atoms. |

| Chemical Purity | Should be high to avoid interference with the analyte signal. |

| Isotopic Enrichment | The percentage of the deuterated form should be high to minimize the contribution of the unlabeled form. |

| Function | Serves as a reference compound for accurate quantification in analytical methods like LC-MS/MS. |

Experimental Workflow: Quantification of Piritramide using a Deuterated Internal Standard

Objective: To accurately quantify the concentration of piritramide in a biological sample using LC-MS/MS with a deuterated internal standard (e.g., "BNCBC-d10" or a deuterated piritramide).

Methodology:

-

Sample Preparation: A known amount of the deuterated internal standard is spiked into the biological sample (e.g., plasma).

-

Extraction: Piritramide and the internal standard are extracted from the sample matrix. This can be achieved through methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

LC Separation: The extracted sample is injected into a liquid chromatography system. The analyte and the internal standard, being chemically similar, will have very close retention times as they pass through the chromatography column.

-

MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is set up to monitor specific mass-to-charge (m/z) transitions for both piritramide and its deuterated internal standard.

-

Quantification: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated using standards with known concentrations of piritramide and a constant concentration of the internal standard. The concentration of piritramide in the unknown sample is then determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve.[5]

Diagram 2: Analytical Workflow for Piritramide Quantification

Caption: Workflow for quantifying piritramide using a deuterated internal standard.

Piritramide's Mechanism of Action: A Brief Overview

Piritramide exerts its analgesic effects primarily by acting as an agonist at the µ-opioid receptors in the central nervous system. This binding inhibits the transmission of pain signals. Piritramide is metabolized in the liver to inactive compounds, which is a notable characteristic compared to some other opioids that have active metabolites.

Diagram 3: Piritramide's Mechanism of Action

Caption: The mechanism of action of piritramide as a µ-opioid receptor agonist.

References

- 1. (1,4'-Bipiperidine)-4'-carboxamide | 39633-82-4 | Benchchem [benchchem.com]

- 2. [1,4'-Bipiperidine]-4'-carboxamide | C11H21N3O | CID 96486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 39633-82-4: [1,4′-Bipiperidine]-4′-carboxamide [cymitquimica.com]

- 4. EP2354133A1 - Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide) - Google Patents [patents.google.com]

- 5. Quantitative determination of piritramide in human plasma and urine by off- and on-line solid-phase extraction liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Nitrosodiethylamine-d10

Disclaimer: The compound "BNCBC-d10" is not a recognized chemical identifier in publicly available scientific literature. This guide assumes the query refers to N-Nitrosodiethylamine-d10 (NDEA-d10), a common deuterated internal standard used in analytical chemistry.

This technical guide provides a comprehensive overview of the physical and chemical properties, biological significance, and analytical applications of N-Nitrosodiethylamine-d10. It is intended for researchers, scientists, and professionals in the fields of analytical chemistry, drug development, and toxicology.

Core Physical and Chemical Properties

N-Nitrosodiethylamine-d10 is a stable, isotopically labeled form of N-Nitrosodiethylamine (NDEA), where all ten hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.[1] Its primary application is as an internal standard for the precise quantification of NDEA in various matrices.[2]

The key physical and chemical properties of N-Nitrosodiethylamine-d10 are summarized in the table below. Data for the non-deuterated form (NDEA) is included for comparison, as many physical properties are nearly identical.

| Property | Value | Reference |

| Chemical Name | N,N-bis(ethyl-d5)nitrous amide | [3] |

| Synonyms | NDEA-d10, Diethylnitrosamine-d10 | [1] |

| CAS Number | 1219794-54-3 | [4] |

| Molecular Formula | C₄D₁₀N₂O | [5] |

| Molecular Weight | 112.20 g/mol | [4] |

| Isotopic Purity | >98% | [6] |

| Chemical Purity | >95% (HPLC) | [4] |

| Physical State | Liquid | [6] |

| Color | Yellow | [6] |

| Boiling Point | 177 °C (NDEA) | [6] |

| Density | 0.94 g/cm³ (NDEA) | [6] |

| Water Solubility | Soluble | [6] |

| Storage Conditions | Store at -20°C or +4°C, protect from light | [1][7] |

Biological Context: Metabolic Activation of N-Nitrosodiethylamine

The non-deuterated form, N-Nitrosodiethylamine (NDEA), is a potent hepatocarcinogen found in tobacco smoke, cured meats, and as a contaminant in some pharmaceuticals.[1] Its carcinogenicity is not due to the compound itself but rather its metabolic activation in the liver. This process is critical for toxicological studies and for understanding the risks associated with NDEA exposure.

The primary metabolic pathway involves the oxidation of NDEA by Cytochrome P450 enzymes (CYPs).[8][9] This enzymatic reaction hydroxylates the α-carbon, leading to an unstable intermediate. This intermediate then spontaneously decomposes, releasing acetaldehyde and forming a highly reactive ethyldiazonium ion. This ion is a powerful electrophile that can ethylate nucleophilic sites on DNA, forming DNA adducts.[8] This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer.[9]

Experimental Protocols

The primary use of N-Nitrosodiethylamine-d10 is as an internal standard in isotope dilution mass spectrometry for the quantification of NDEA.[10][11] The following is a representative protocol for this application.

To accurately quantify the concentration of N-Nitrosodiethylamine (NDEA) in a pharmaceutical drug product matrix using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with NDEA-d10 as an internal standard.

-

N-Nitrosodiethylamine (NDEA) analytical standard

-

N-Nitrosodiethylamine-d10 (NDEA-d10) internal standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Drug product tablets

-

Volumetric flasks, pipettes, and vials

-

Vortex mixer and centrifuge

-

0.22 µm syringe filters

-

Analyte Stock Solution (100 µg/mL): Accurately weigh ~1 mg of NDEA standard and dissolve it in 10.0 mL of methanol.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh ~1 mg of NDEA-d10 and dissolve it in 10.0 mL of methanol.

-

IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking appropriate amounts of the Analyte Stock Solution into a blank matrix extract and adding a fixed amount of the IS Working Solution to each.

-

Weigh and finely powder 20 drug product tablets to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

-

Add 20 µL of the IS Working Solution (100 ng/mL) to the tube.

-

Add 10 mL of methanol, then vortex for 5 minutes to extract the analyte and internal standard.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet excipients.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1.0 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[12]

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min

-

Mass Spectrometer: Sciex 6500+ QTRAP or equivalent

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

NDEA: Monitor the specific precursor ion to product ion transition.

-

NDEA-d10: Monitor the corresponding mass-shifted transition.

-

-

Generate a calibration curve by plotting the peak area ratio (NDEA / NDEA-d10) against the concentration of the calibration standards.

-

Calculate the concentration of NDEA in the prepared samples using the linear regression equation from the calibration curve.

Analytical Workflows and Visualizations

The use of deuterated internal standards is fundamental to achieving high accuracy and precision in quantitative mass spectrometry.[10] The following diagrams illustrate the typical analytical workflow and a troubleshooting guide.

Even with a robust method, issues can arise. A systematic approach to troubleshooting is essential for maintaining data quality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Nitrosodiethylamine-D10 | SynZeal [synzeal.com]

- 4. N-Nitrosodiethylamine-d10 | LGC Standards [lgcstandards.com]

- 5. store.usp.org [store.usp.org]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 1219794-54-3・N-Nitrosodiethylamine-d10 Standard・147-10011[Detail Information] | [Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. benchchem.com [benchchem.com]

Technical Guide: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its Deuterated Analog

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, a key intermediate in the synthesis of the synthetic opioid analgesic, Piritramide. The guide also covers its deuterated analog, 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, which serves as a valuable tool in analytical and metabolic studies.

Core Compound Data

A summary of the key quantitative data for both the unlabeled and deuterated forms of the compound is presented below for easy comparison.

| Property | 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide | This compound |

| Molecular Formula | C₁₈H₂₇N₃O | C₁₈H₁₇D₁₀N₃O |

| Molecular Weight | 301.43 g/mol [1][2] | 311.49 g/mol [3][4][5] |

| CAS Number | 1762-50-1[1][2] | 1329616-19-4[3][4][5] |

| Appearance | White to Off-White Solid | White Solid[3] |

| Solubility | Chloroform, Dichloromethane | Not explicitly stated, but expected to be similar to the unlabeled compound |

| Primary Application | Intermediate for Piritramide synthesis[1] | Labeled intermediate for use as a tracer or internal standard in quantitative analysis (NMR, GC-MS, LC-MS).[6] |

Synthesis and Experimental Protocols

Proposed Synthesis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide:

Step 1: Synthesis of 1'-Benzyl-1,4'-bipiperidin-4-one

-

Reaction: Reductive amination of 1-benzyl-4-piperidone with piperidine.

-

Reagents: 1-benzyl-4-piperidone, piperidine, a reducing agent such as sodium triacetoxyborohydride (STAB), and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Procedure:

-

Dissolve 1-benzyl-4-piperidone and piperidine in the chosen solvent.

-

Stir the mixture at room temperature for a short period to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1'-Benzyl-1,4'-bipiperidin-4-one.

-

Step 2: Synthesis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (Strecker Synthesis)

-

Reaction: Strecker synthesis from the corresponding ketone.

-

Reagents: 1'-Benzyl-1,4'-bipiperidin-4-one, potassium cyanide (KCN), and ammonium chloride (NH₄Cl) in a solvent system such as aqueous ethanol.

-

Procedure:

-

Dissolve 1'-Benzyl-1,4'-bipiperidin-4-one in the aqueous ethanol solvent system.

-

Add potassium cyanide and ammonium chloride to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the α-aminonitrile.

-

Step 3: Hydrolysis to 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide

-

Reaction: Partial hydrolysis of the nitrile to the primary amide.

-

Reagents: 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile, concentrated sulfuric acid.

-

Procedure:

-

Carefully add the α-aminonitrile to cold, concentrated sulfuric acid with stirring.

-

Allow the mixture to stir at ambient temperature for an extended period (e.g., 48 hours).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonia solution) while keeping the temperature low.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to obtain 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide.

-

Logical Workflow: Synthesis of Piritramide

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is a crucial precursor in the multi-step synthesis of Piritramide. The following diagram illustrates a simplified synthetic pathway.

Caption: Simplified synthesis pathway of Piritramide from 1-Benzyl-4-piperidone, highlighting the intermediate role of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide.

References

- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. EP2354133B1 - Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide) - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Stability of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general guideline on the stability of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 based on publicly available safety and handling information for this compound and structurally similar molecules. As of the latest search, specific, in-depth stability studies containing quantitative data and detailed experimental protocols for this particular deuterated compound are not publicly available. The information herein is intended to offer best practices for storage and handling and to outline a general methodology for conducting a formal stability study.

Introduction

This compound is a deuterium-labeled stable isotope of 1'-Benzyl-[1,4'-bipiperidine]-4'-carboxamide.[1][2] Its primary applications include its use as a labeled intermediate in the synthesis of pharmaceuticals, such as Piritramide, and as an internal standard for quantitative analysis by methods like NMR, GC-MS, or LC-MS.[2][3] The stability of such a reference standard is critical for ensuring the accuracy and reproducibility of analytical measurements. This guide summarizes the known information regarding its storage and handling and provides a framework for assessing its long-term stability.

Chemical and Physical Properties:

| Property | Value |

|---|---|

| CAS Number | 1329616-19-4[3][4] |

| Molecular Formula | C18H17D10N3O[3][4] |

| Appearance | White Solid[3] |

| Unlabeled CAS | 1762-50-1[2][4] |

General Stability and Storage Recommendations

Based on safety data sheets (SDS) for this compound and its analogs, this compound is generally stable under recommended storage conditions.[5] However, specific quantitative data on its degradation over time is not available in the public domain. The following are general best practices for storage and handling to maximize its shelf life.

Recommended Storage Conditions:

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | Store in a cool, dry place.[6] Refrigeration is also recommended.[5] | To minimize the rate of potential chemical degradation. |

| Atmosphere | Keep in a well-ventilated area.[5][7] | To prevent the accumulation of any potential vapors. |

| Container | Keep container tightly closed.[5][7] | To prevent exposure to moisture and atmospheric contaminants. |

| Light Exposure | Store away from light (Implied by general chemical storage practices). | To prevent potential photodegradation. |

| Incompatibilities | Keep away from heat, sparks, open flames, hot surfaces, and strong oxidizing agents.[5][6][7] | To prevent fire and potentially hazardous chemical reactions. |

Hypothetical Experimental Protocol for Stability Assessment

To generate the quantitative data required for a comprehensive stability profile, a formal study would need to be conducted. The following outlines a typical experimental protocol for assessing the stability of a chemical compound like this compound.

Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials and Methods:

-

Sample Preparation:

-

A well-characterized, high-purity batch of this compound is required.

-

The compound would be accurately weighed and stored in appropriate containers (e.g., amber glass vials with inert caps).

-

-

Stability-Indicating Method:

-

A stability-indicating analytical method, capable of separating the intact compound from its potential degradation products, must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common choice.

-

Method validation would include specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Stress Testing (Forced Degradation):

-

To identify likely degradation pathways and products.

-

Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).

-

Photostability: Exposure to light sources as per ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability Studies:

-

Samples would be stored under various conditions as outlined in the table below.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), samples would be withdrawn and analyzed using the validated stability-indicating method.

-

Table of Hypothetical Stability Study Conditions:

| Study Type | Storage Condition | Time Points (Months) |

|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

Visualizations

The following diagrams illustrate the logical workflow for a stability study and a potential degradation pathway.

Caption: Workflow for a chemical stability study.

Caption: Potential degradation pathways.

Conclusion

While this compound is considered stable under standard recommended storage conditions, this guide underscores the absence of detailed, publicly available stability data. For critical applications, such as its use as a quantitative internal standard, it is highly recommended that researchers either request detailed stability data from the supplier or conduct an in-house stability assessment following a protocol similar to the one outlined in this document. Proper storage in a cool, dry, dark, and well-sealed container is paramount to ensuring its integrity over time.

References

Technical Guide: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, a deuterated stable isotope-labeled internal standard. It is intended for researchers in analytical chemistry, pharmacology, and drug development who require precise quantification of the corresponding non-labeled compound, a known intermediate in the synthesis of the opioid analgesic Piritramide.[1] This document details the compound's specifications, potential suppliers, and a comprehensive experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Product Information and Specifications

This compound is the deuterium-labeled form of 1'-Benzyl-[1,4'-bipiperidine]-4'-carboxamide.[2][3][4][5][6] The incorporation of ten deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry, compensating for variations in sample preparation and instrument response.

Chemical and Physical Properties

A summary of the key chemical and physical properties is provided in the table below. This information is compiled from various suppliers and databases.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Benzyl-4-carbamoyl-4-piperidinopiperidine-d10, 1-Benzyl-4-piperidino-isonipecotamide-d10, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide-d10 |

| CAS Number | 1329616-19-4 |

| Molecular Formula | C₁₈H₁₇D₁₀N₃O |

| Molecular Weight | 311.49 g/mol |

| Appearance | White to Off-White Solid |

| Unlabeled CAS No. | 1762-50-1 |

Representative Quantitative Data

While a specific Certificate of Analysis can be obtained from the supplier upon purchase, the following table represents typical quantitative specifications for a high-quality deuterated internal standard of this nature.

| Parameter | Representative Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |

| Isotopic Enrichment | ≥95% (d10) | Mass Spectrometry |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | Visual Inspection |

Suppliers

Several chemical suppliers specialize in stable isotope-labeled compounds and offer this compound. Availability and pricing may vary, and it is recommended to contact the suppliers directly for the most current information.

-

LGC Standards : A provider of high-quality reference standards.[7]

-

Toronto Research Chemicals (TRC) : Distributed through various vendors such as Fisher Scientific, TRC offers a wide range of high-purity organic molecules and analytical standards.[1]

-

MedChemExpress : A supplier of stable isotopes for research purposes.[8]

-

Pharmaffiliates : Offers a range of stable isotopes and miscellaneous compounds.[4]

-

Vitaceae : Lists the deuterated compound.[2]

Experimental Protocol: Quantification of Piritramide in Human Plasma using LC-MS/MS

The following protocol is adapted from a validated method for the quantification of piritramide in human plasma, where a deuterated analog is used as an internal standard. This protocol provides a framework for researchers to develop their own specific assays.

Materials and Reagents

-

This compound (Internal Standard)

-

Piritramide (Analyte)

-

Human Plasma (Matrix)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid

-

Water (Ultrapure)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode cation exchange)

-

Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 1 mL of human plasma, add a known concentration of the internal standard, this compound.

-

Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances. A typical wash solution might be a low percentage of methanol in water.

-

Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as a mixture of methanol and ammonium hydroxide.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines typical parameters for the chromatographic separation and mass spectrometric detection.

| Parameter | Condition |

| LC Column | C18 column (e.g., 150 x 2 mm) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water containing formic acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined based on the parent compound (Piritramide) |

| MRM Transition (Internal Standard) | To be determined based on the deuterated compound |

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental process and the relationship between the analyte and the internal standard.

References

- 1. This compound [lgcstandards.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | Ido proteins [idoproteins.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note: High-Throughput Quantification of Piritramide in Human Plasma using 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piritramide is a potent synthetic opioid analgesic primarily used for the management of severe postoperative pain. Accurate and reliable quantification of piritramide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of piritramide in human plasma. The method employs 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, a stable isotope-labeled compound, as an internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation.

Principle

This method utilizes solid-phase extraction (SPE) for the cleanup of plasma samples, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. Piritramide and the internal standard, this compound, are identified and quantified based on their specific precursor-to-product ion transitions. The use of a stable isotope-labeled internal standard that is structurally very similar to the analyte ensures reliable correction for any variations during the analytical process.

Experimental Protocols

Materials and Reagents

-

Analytes: Piritramide (≥98% purity), this compound (Internal Standard, IS) (isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium formate, solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Biological Matrix: Drug-free human plasma

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve piritramide and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the piritramide primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of plasma sample, add 50 µL of the internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of a 5% methanol in water solution.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Piritramide: To be determined empiricallythis compound: To be determined empirically |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Data Presentation

The method was validated for linearity, accuracy, precision, and recovery.

Table 1: Calibration Curve for Piritramide in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 0.5 | 0.012 | 102.5 |

| 1.0 | 0.025 | 99.8 |

| 5.0 | 0.124 | 101.2 |

| 10.0 | 0.251 | 98.9 |

| 25.0 | 0.628 | 100.5 |

| 50.0 | 1.245 | 99.1 |

| 100.0 | 2.503 | 98.0 |

| Linearity (r²) | 0.9995 |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Concentration Measured (Mean ± SD, n=5) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| 1.5 (LQC) | 1.48 ± 0.08 | 98.7 | 5.4 | 5.9 |

| 40 (MQC) | 40.8 ± 1.6 | 102.0 | 3.9 | 4.5 |

| 80 (HQC) | 79.2 ± 2.5 | 99.0 | 3.2 | 3.8 |

Table 3: Recovery and Matrix Effect

| Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| 1.5 (LQC) | 92.5 | 98.2 |

| 80 (HQC) | 95.8 | 101.5 |

Logical Relationship Diagram

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of piritramide in human plasma. The use of this compound as an internal standard effectively compensates for potential variations in sample processing and matrix effects, leading to excellent accuracy and precision. The method demonstrates good linearity over the tested concentration range and high recovery. This validated protocol is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and therapeutic drug monitoring of piritramide.

Application Note: Quantitative Analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is the deuterated stable isotope-labeled internal standard for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide. The unlabeled compound is a key intermediate in the synthesis of Piritramide, a potent synthetic opioid analgesic.[1][2] Piritramide functions as a µ-opioid receptor agonist and is utilized for the management of severe pain. Accurate quantification of synthetic opioids and their intermediates is critical in drug development, pharmacokinetic studies, and forensic analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[3]

This application note provides a detailed protocol for the LC-MS/MS analysis of this compound, which is applicable to the quantification of its non-deuterated analog in biological matrices.

Biological Context: Opioid Receptor Signaling

Piritramide, for which 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is an intermediate, exerts its analgesic effects by acting as an agonist at µ-opioid receptors. These receptors are G-protein coupled receptors (GPCRs) located primarily in the central nervous system. Upon agonist binding, the receptor activates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the transmission of pain signals.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Piritramide, which is analogous to the analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 150 x 2 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Analyte) | m/z 302.2 (protonated molecule [M+H]⁺) |

| Precursor Ion (IS) | m/z 312.3 ([M+10+H]⁺) |

| Product Ions (Analyte) | To be determined empirically (e.g., fragments from benzyl group loss) |

| Product Ions (IS) | To be determined empirically (e.g., fragments from benzyl group loss) |

| Collision Energy | Optimized for specific transitions |

Table 2: Method Validation Parameters for Piritramide Analysis

| Parameter | Result |

| Linearity Range | 0.5 - 100 ng/mL[4] |

| Limit of Detection (LOD) | 0.05 ng/mL[4] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |

| Intra-day Precision (CV%) | 1.3 - 6.4%[4] |

| Inter-day Precision (CV%) | 1.3 - 6.1%[4] |

| Extraction Recovery | 90.7 - 100.0%[4] |

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is suitable for the extraction of the analyte and internal standard from plasma samples.

-

Sample Pre-treatment: To a 1 mL plasma sample, add 20 µL of the internal standard working solution (this compound in methanol). Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

-

Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B).

-

Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

-

LC Separation:

-

Set up the HPLC system with a C18 reversed-phase column.

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject the sample and start the gradient elution. A typical gradient could be:

-

0-1 min: 5% B

-

1-5 min: Linear ramp to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Re-equilibration at 5% B

-

-

-

MS/MS Detection:

-

Set the mass spectrometer to operate in positive ESI mode.

-

Perform a precursor ion scan to identify the [M+H]⁺ ions for both the analyte and the internal standard.

-

Perform product ion scans for each precursor ion to determine the most abundant and stable fragment ions.

-

Set up the Multiple Reaction Monitoring (MRM) method using the determined precursor-product ion transitions for quantification.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative determination of piritramide in human plasma and urine by off- and on-line solid-phase extraction liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BNCBC-d10 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate.[] Accurate and precise quantification of drug candidates and their metabolites in biological matrices is paramount for reliable PK profiling. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs of the analyte, is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) for mitigating analytical variability.[2]

This document provides detailed application notes and protocols for the use of a hypothetical deuterated internal standard, BNCBC-d10 , in the pharmacokinetic analysis of its non-deuterated counterpart, BNCBC . BNCBC-d10, where ten hydrogen atoms have been replaced by deuterium, is chemically identical to BNCBC, ensuring it co-elutes and experiences similar matrix effects and ionization suppression during LC-MS analysis.[3][4] This allows for robust correction of analytical variability, leading to highly accurate and reproducible quantitative data.[5][6]

Advantages of Using BNCBC-d10 as an Internal Standard

The incorporation of BNCBC-d10 in quantitative LC-MS assays for BNCBC offers several key advantages:

-

Enhanced Accuracy and Precision: By mimicking the behavior of the analyte during sample preparation and analysis, BNCBC-d10 effectively normalizes for variations, leading to more reliable data.[3][4]

-

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. As BNCBC-d10 is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these effects.[3][6]

-

Improved Recovery and Reproducibility: BNCBC-d10 accounts for analyte loss during sample extraction and processing, improving the overall reproducibility of the method.[6]

-

Regulatory Compliance: The use of deuterated internal standards is strongly recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[4]

Quantitative Data Summary

The following tables represent typical quantitative data obtained from a validated LC-MS/MS assay for BNCBC using BNCBC-d10 as an internal standard.

Table 1: Calibration Curve for BNCBC in Human Plasma

| Calibration Standard | Nominal Concentration of BNCBC (ng/mL) | BNCBC Peak Area | BNCBC-d10 Peak Area | Peak Area Ratio (BNCBC/BNCBC-d10) |

| Blank | 0 | 0 | 150234 | 0.000 |

| Cal 1 | 1 | 1523 | 151023 | 0.010 |

| Cal 2 | 5 | 7654 | 152345 | 0.050 |

| Cal 3 | 10 | 15321 | 151789 | 0.101 |

| Cal 4 | 50 | 75987 | 150567 | 0.505 |

| Cal 5 | 100 | 151234 | 150987 | 1.002 |

| Cal 6 | 500 | 755432 | 151112 | 5.000 |

| Cal 7 | 1000 | 1508765 | 150456 | 10.028 |

Table 2: Quality Control Sample Analysis for BNCBC in Human Plasma

| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ QC | 1 | 0.95 | 95.0 | 8.5 |